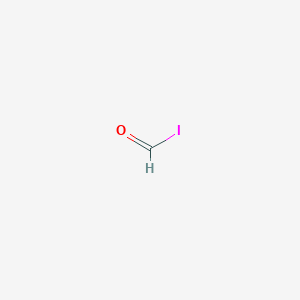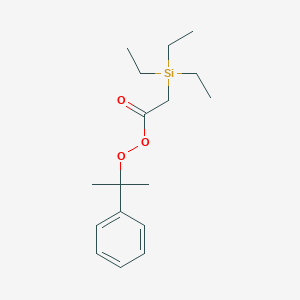
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate is a chemical compound that belongs to the class of organic peroxides. These compounds are known for their ability to initiate polymerization reactions and are often used as radical initiators in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate typically involves the reaction of 2-Phenylpropan-2-yl alcohol with triethylsilyl chloride in the presence of a base, followed by the introduction of a peroxoate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as distillation or recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: The triethylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated silanes or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include various organic substrates and intermediates in radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A related compound that serves as a precursor in the synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate.
Triethylsilyl Peroxide: Another peroxide compound with similar radical-initiating properties.
Uniqueness
This compound is unique due to its specific combination of phenyl, triethylsilyl, and peroxoate groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized applications where controlled radical generation is required.
Eigenschaften
CAS-Nummer |
51285-66-6 |
|---|---|
Molekularformel |
C17H28O3Si |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2-phenylpropan-2-yl 2-triethylsilylethaneperoxoate |
InChI |
InChI=1S/C17H28O3Si/c1-6-21(7-2,8-3)14-16(18)19-20-17(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
InChI-Schlüssel |
FOCCUUSMKRQVLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC(=O)OOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


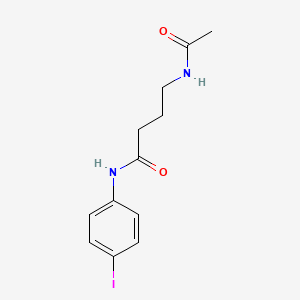
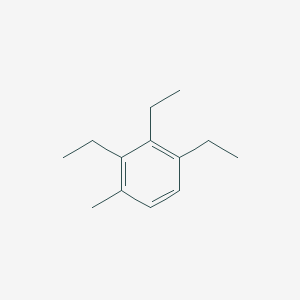
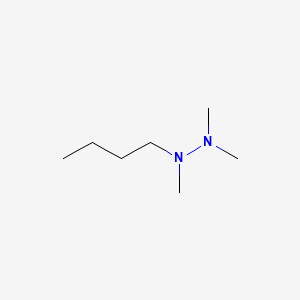
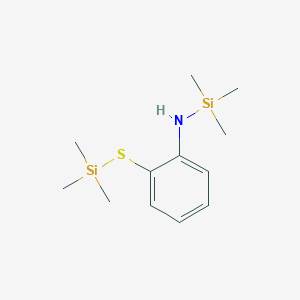

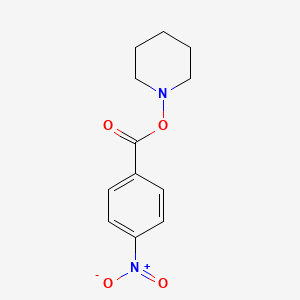
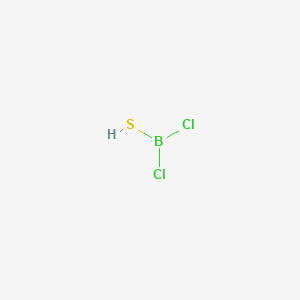
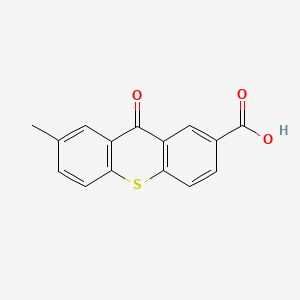
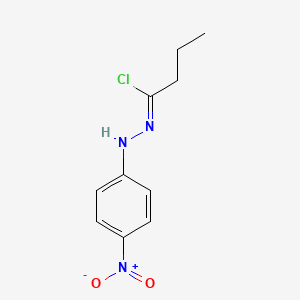
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)


